
Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride
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Overview
Description
Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a derivative of benzoic acid and is characterized by the presence of an aminoethoxy group and a methyl group on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride typically involves the esterification of 3-(2-aminoethoxy)-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-aminoethoxy)benzoate
- Methyl 4-(2-aminoethoxy)benzoate
- Ethyl 3-(2-aminoethoxy)-4-methylbenzoate
Uniqueness
Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride is unique due to the presence of both the aminoethoxy and methyl groups on the benzene ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
Methyl 3-(2-aminoethoxy)-4-methylbenzoate hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its benzoate structure, which includes an aminoethoxy group that may contribute to its biological activity. The presence of the methyl group on the benzene ring suggests potential lipophilicity, which can enhance cellular permeability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, compounds with similar functionalities have demonstrated significant cytotoxic effects against various cancer cell lines.
- Case Study : In a study evaluating the cytotoxic effects of related benzoate derivatives, it was found that certain compounds exhibited IC50 values as low as 3.57 µM against HepG2 liver cancer cells, indicating potent anticancer properties .
- Mechanism of Action : The mechanism often involves inducing apoptosis and cell cycle arrest. For example, compounds were shown to cause G2/M phase arrest in cancer cells, leading to increased cell death rates .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Similar compounds have shown promising results against various microbial strains.
- Efficacy Against Bacteria and Fungi : In vitro studies indicate that related benzoate derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition rates comparable to established antibiotics .
- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were found to be in a range that suggests effectiveness in clinical applications, warranting further exploration into their use as antimicrobial agents.
Antioxidant Properties
The antioxidant capacity of this compound is another area of interest. Compounds within this chemical class have demonstrated significant radical scavenging activities.
- Research Findings : In antioxidant assays such as DPPH and ABTS, certain derivatives showed radical scavenging activities exceeding 90%, which is comparable to standard antioxidants like vitamin C .
Summary of Biological Activities
Properties
Molecular Formula |
C11H16ClNO3 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 3-(2-aminoethoxy)-4-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8-3-4-9(11(13)14-2)7-10(8)15-6-5-12;/h3-4,7H,5-6,12H2,1-2H3;1H |
InChI Key |
VOUJVEOTECYQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)OCCN.Cl |
Origin of Product |
United States |
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